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Compound of Interest

Compound Name: 2-Aminobiphenyl!

Cat. No.: B1664054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
aminobiphenyl, a key chemical intermediate. The document outlines the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables.
Detailed experimental protocols for acquiring this data are also provided, along with a visual
representation of the general spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below are the *H and 3C NMR spectral data for 2-aminobiphenyl.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 2-aminobiphenyl provides information about the chemical
environment of the hydrogen atoms in the molecule.

Table 1: *H NMR Chemical Shifts and Assignments for 2-Aminobiphenyl
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.43 m 2H Aromatic CH
~7.33 m 2H Aromatic CH
~7.14 m 1H Aromatic CH
~7.12 m 2H Aromatic CH
~6.81 m 1H Aromatic CH
~6.74 m 1H Aromatic CH
~3.71 s 2H -NH2

Solvent: CDCls, Frequency: 400 MHz[1]

3C NMR Spectroscopic Data

The 13C NMR spectrum reveals the different carbon environments within the 2-aminobiphenyl
molecule.

Table 2: 13C NMR Chemical Shifts for 2-Aminobiphenyl
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Chemical Shift (8) ppm Assignment
144.3 C-NH:z

138.8 Quaternary C
131.2 Aromatic CH
129.2 Aromatic CH
128.9 Aromatic CH
128.8 Aromatic CH
127.8 Quaternary C
118.8 Aromatic CH
116.1 Aromatic CH

Solvent: CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 2-Aminobiphenyl
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3440/ 3360 Strong

and symmetric)
3061 /3071 Strong Aromatic C-H stretching
1620 Strong N-H bending (scissoring)
1580 Medium C=C aromatic ring stretching
1480 Strong C=C aromatic ring stretching
1283 Weak C-N stretching
240 Strong C-H out-of-plane bending

(ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2-Aminobiphenyl

m/z Relative Intensity (%) Assignment

169 100 [M]* (Molecular lon)
168 53.6 [M-H]*

167 24.4 [M-2H]*

141 3.8 [M-H2CN]*

115 9.2 [CeH7]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-aminobiphenyl in about 0.7 mL
of deuterated chloroform (CDCIs). Transfer the solution to a 5 mm NMR tube.

e Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.

e 'H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

[¢]

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

[¢]

Process the data using Fourier transformation, phase correction, and baseline correction.

[¢]

Reference the spectrum to the residual solvent peak (CHCIs at 7.26 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Alarger number of scans is typically required due to the low natural abundance of 13C.

o Reference the spectrum to the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of finely ground 2-aminobiphenyl with dry potassium
bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto
the ATR crystal.
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e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The spectrum is typically recorded over the range of 4000-400 cm™1.

[e]

o

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of 2-aminobiphenyl in a suitable volatile
solvent (e.g., methanol or acetonitrile).

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
commonly used for this type of analysis.[2]

o Data Acquisition:

o Introduce the sample into the ion source (e.g., via direct infusion or through a gas
chromatograph).

o The molecules are ionized by a beam of high-energy electrons (typically 70 eV).

o The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio.
o A mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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